N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O4S/c1-8-13(23(20,21)18(2)3)7-12(22-8)14(19)17-11-6-9(15)4-5-10(11)16/h4-7H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFECOQOLWWGOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule features a furan-2-carboxamide core with three critical substituents:
- 5-Methyl group : Introduced early via furan ring construction or subsequent alkylation.
- 4-Dimethylsulfamoyl group : Likely installed via electrophilic sulfonation or metal-mediated coupling.
- N-(2,5-Difluorophenyl) carboxamide : Formed through amidation of the furan-2-carboxylic acid derivative.
Key retrosynthetic disconnections:
- Amide bond formation between 4-(dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid and 2,5-difluoroaniline.
- Sulfamoylation at the furan C4 position.
- Methyl group introduction at C5 during furan synthesis.
Furan Ring Construction and Methyl Group Installation
Starting Material: 5-Methylfuran-2-Carboxylic Acid
The synthesis begins with 5-methylfuran-2-carboxylic acid, a commercially available building block. Alternative routes include:
Sulfamoylation at the Furan C4 Position
Electrophilic Sulfonation
The dimethylsulfamoyl group is introduced via a two-step process:
Step 1: Chlorosulfonation
- Reagents : Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.
- Mechanism : Electrophilic aromatic substitution directed by the electron-withdrawing carboxylic acid group at C2. The reaction selectively sulfonates the C4 position due to meta-directing effects.
- Product : 4-Chlorosulfonyl-5-methylfuran-2-carboxylic acid.
Step 2: Amination with Dimethylamine
Alternative Metal-Mediated Coupling
For cases where electrophilic sulfonation fails, a palladium-catalyzed coupling may be employed:
Amide Bond Formation with 2,5-Difluoroaniline
Acid Chloride Preparation
Coupling with 2,5-Difluoroaniline
- Solvent : Anhydrous dichloromethane or THF.
- Base : Triethylamine (3 eq) to scavenge HCl.
- Procedure : Add 2,5-difluoroaniline (1.1 eq) dropwise to the acid chloride solution at −20°C. Warm to room temperature and stir for 12 hours.
- Workup : Extract with NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate).
- Yield : 75–82%.
Optimization and Challenges
Sulfonation Regioselectivity
The carboxylic acid at C2 directs sulfonation to C4 (meta position). Competing reactions at C5 are suppressed by steric hindrance from the methyl group.
Amidation Efficiency
- Low-Yield Scenarios : Impurities in the acid chloride or moisture contamination reduce yields. Pre-activation with N,N-carbonyldiimidazole (CDI) improves coupling efficiency.
- Side Reactions : Overheating during acid chloride formation leads to decomposition. Strict temperature control (−20°C to 0°C) is critical.
Analytical Data and Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Electrophilic sulfonation | 82 | 98 | Short step count, high regioselectivity |
| Pd-catalyzed coupling | 75 | 95 | Avoids harsh sulfonation conditions |
Industrial-Scale Considerations
- Cost Efficiency : Chlorosulfonic acid is cheaper than palladium catalysts, favoring the electrophilic route for large-scale production.
- Safety : Dimethylamine gas requires specialized handling; closed systems minimize exposure risks.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Substituents
The compound shares functional group similarities with several analogues documented in the evidence:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Core Structure Variations: The target compound’s furan core is distinct from the piperidine-pyrrolo hybrid in Example 110 and the furopyridine in . Pyrimidine/morpholine-based analogues ( ) introduce bulkier heterocycles, which may reduce bioavailability but improve target specificity.
- Substituent Effects: Dimethylsulfamoyl Group: Present in both the target compound and Example 110 , this group is associated with sulfonamide-mediated interactions (e.g., carbonic anhydrase inhibition). Its placement on a furan (target) versus piperidine (Example 110) may alter binding kinetics. Fluorinated Aromatic Systems: The 2,5-difluorophenyl group in the target compound contrasts with the 2,3-difluorobenzyl group in Example 110 and the 4-fluorophenyl group in . Fluorine positioning influences electronic effects (e.g., dipole moments) and steric interactions with target proteins. Methyl vs.
Physicochemical and Pharmacokinetic Inferences
- Molecular Weight and Polarity: The target compound’s molecular weight is likely lower than Example 110’s 598 Da , favoring better absorption (Lipinski’s Rule compliance).
- HPLC Retention : Example 110’s retention time (1.63 min) under QC-SMD-TFA05 conditions suggests moderate hydrophobicity . The target compound’s retention behavior would depend on its logP, influenced by the difluorophenyl group.
Research Implications and Limitations
- Structural Insights : The dimethylsulfamoyl and difluorophenyl groups position the target compound as a candidate for diseases involving sulfonamide-sensitive targets (e.g., kinases, proteases).
- Data Gaps : Direct biological activity, toxicity, and pharmacokinetic data for the target compound are absent in the evidence, limiting mechanistic conclusions.
- Contradictions : and 3 highlight divergent synthetic strategies (e.g., sulfur bridges vs. amide couplings), underscoring the need for context-specific route optimization.
Biological Activity
N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide (CAS Number: 1207018-08-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄F₂N₂O₄S |
| Molecular Weight | 344.34 g/mol |
| CAS Number | 1207018-08-3 |
The structural features include a furan ring, a dimethylsulfamoyl group, and a difluorophenyl moiety, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to be linked to its interaction with various molecular targets within biological systems. The dimethylsulfamoyl group enhances the compound's ability to interact with enzymes and receptors, potentially affecting metabolic pathways.
Anticancer Activity
Studies on related furan derivatives have demonstrated anticancer properties. For example, methyl-5-hydroxymethyl-2-furan carboxylate and its derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa and HepG2 . Given the structural analogies, it is plausible that this compound could also possess anticancer effects.
Case Studies and Research Findings
- Inhibition Studies : In a study evaluating the inhibitory effects of furan derivatives on SARS-CoV-2 main protease (Mpro), compounds similar to this compound were assessed for their IC50 values. The most potent inhibitors showed IC50 values in the low micromolar range (e.g., 1.55 μM), indicating strong potential for antiviral applications .
- Cytotoxicity Assays : Compounds structurally related to this compound were tested for cytotoxicity against Vero and MDCK cells. Results indicated low cytotoxicity at concentrations exceeding 100 μM, suggesting a favorable safety profile for further development .
- Structure-Activity Relationship (SAR) : The SAR studies conducted on various furan derivatives provided insights into how modifications in chemical structure influence biological activity. For instance, alterations in the substituents on the furan ring significantly impacted inhibitory potency against target enzymes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting 5-methylfuran-2-carboxylic acid with 2,5-difluoroaniline using coupling agents like EDCI/HOBt .
- Sulfamoylation : Introducing the dimethylsulfamoyl group via nucleophilic substitution at the furan ring’s 4-position, often using dimethylsulfamoyl chloride under basic conditions .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Analytical Techniques :
- NMR : , , and NMR confirm substituent positions (e.g., difluorophenyl peaks at δ 6.8–7.2 ppm) .
- LCMS/HPLC : LCMS (m/z ~380 [M+H]+) and HPLC retention time (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) validate molecular weight and purity .
- Solubility : Test in DMSO (high solubility) and aqueous buffers (low solubility; consider surfactants for in vitro assays) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Based on structurally related compounds, anticipate GHS Category 4 oral toxicity (H302) and skin/eye irritation (H315/H319) .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of aerosols .
- Waste Disposal : Incinerate via licensed facilities; avoid drain disposal due to potential environmental persistence .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl or sulfamoyl groups) influence this compound’s bioactivity?
- SAR Insights :
- Fluorine Substitution : The 2,5-difluorophenyl group enhances metabolic stability and target binding via hydrophobic interactions (cf. IC50 improvements in analogs by ~30%) .
- Dimethylsulfamoyl Group : Increases solubility and modulates electron density on the furan ring, affecting interactions with enzymes (e.g., kinase inhibition) .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). The difluorophenyl group shows π-π stacking with Phe residues, while the sulfamoyl group forms hydrogen bonds .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (<2 Å indicates stable complexes) .
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.2) and CYP450 inhibition risk .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .
- Compound Degradation : Test stability under assay conditions (pH 7.4, 37°C) via HPLC; use fresh DMSO stocks to avoid hydrolysis .
Methodological Considerations
Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?
- Cell Lines : Use NCI-60 panel (e.g., HCT-116 for colon cancer) and patient-derived organoids .
- Assays :
- MTT/Proliferation : Dose-response curves (0.1–100 µM) over 72 hours.
- Apoptosis : Annexin V/PI staining with flow cytometry .
Q. How can researchers optimize pharmacokinetic properties for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
